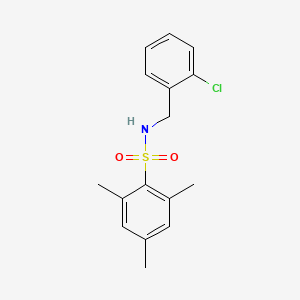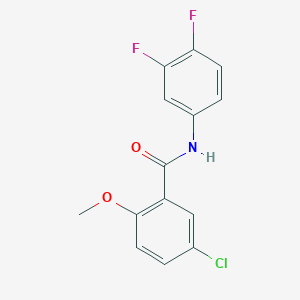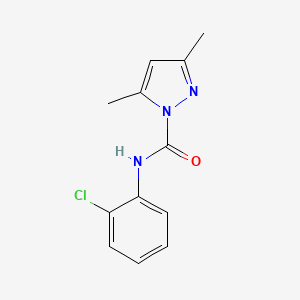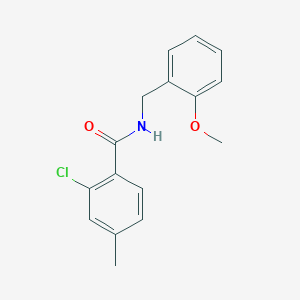
N-(2-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), which is substituted with a chlorine atom, and a sulfonamide group (a sulfur atom bonded to two oxygen atoms and one nitrogen atom) attached to a trimethylbenzene ring .
Mecanismo De Acción
The mechanism of action of N-(2-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory, viral, and cancer pathways. This leads to the inhibition of the production of pro-inflammatory cytokines, the inhibition of viral replication, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo. It has also been shown to have good bioavailability and pharmacokinetic properties. In addition, this compound has been shown to be stable in various biological fluids such as blood, plasma, and urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide is its broad range of potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antiviral, and anticancer properties, making it a potential candidate for the development of drugs in these fields.
However, one of the limitations of this compound is its high cost of synthesis. This may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on N-(2-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide. One direction is to further investigate its mechanism of action to better understand how it inhibits the activity of certain enzymes and proteins.
Another direction is to explore its potential applications in other scientific research fields such as neurodegenerative diseases and autoimmune diseases.
Furthermore, future research could focus on optimizing the synthesis method of this compound to reduce the cost of synthesis and increase the yield of the final product.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized to reduce the amount of impurities and increase the yield of the final product. This compound has been shown to exhibit anti-inflammatory, antiviral, and anticancer properties, making it a potential candidate for the development of drugs in these fields. Future research could focus on further investigating its mechanism of action, exploring its potential applications in other scientific research fields, and optimizing its synthesis method.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-chlorobenzylamine in the presence of a base. The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method has been optimized to reduce the amount of impurities and increase the yield of the final product.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide has potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
This compound has also been shown to exhibit antiviral properties by inhibiting the replication of the influenza virus. This makes it a potential candidate for the development of antiviral drugs.
In addition, this compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. This makes it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-11-8-12(2)16(13(3)9-11)21(19,20)18-10-14-6-4-5-7-15(14)17/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBPXESWBHWPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5887168.png)


![methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5887176.png)
![2,4-dibromo-6-{2-[(2-naphthylamino)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5887177.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B5887181.png)
![methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5887190.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887195.png)

![5,7-dimethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5887212.png)

![ethyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5887227.png)
